molecular formula C8H18N4O4 B605433 Aminooxy-PEG3-azide CAS No. 1306615-51-9

Aminooxy-PEG3-azide

Cat. No.: B605433
CAS No.: 1306615-51-9
M. Wt: 234.26
InChI Key: WSRXFPCTWIFEOF-UHFFFAOYSA-N
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Description

Aminooxy-PEG3-azide is a compound that contains both an aminooxy group and an azide group. It is a polyethylene glycol (PEG) derivative, which increases its solubility in aqueous media. The azide group is reactive with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage. The aminooxy group can be used in bioconjugation, reacting with aldehydes to form oxime bonds or hydroxylamine linkages if a reductant is used .

Mechanism of Action

Target of Action

Aminooxy-PEG3-azide is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The compound’s primary targets are molecules containing Alkyne groups , DBCO , or BCN groups .

Mode of Action

This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction can also occur with molecules containing DBCO or BCN groups through a process known as Strain-promoted alkyne-azide cycloaddition (SPAAC) .

Biochemical Pathways

The compound’s action primarily affects the intracellular ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The result is the selective degradation of target proteins .

Pharmacokinetics

It’s known that the compound’shydrophilic PEG spacer increases its solubility in aqueous media , which could potentially impact its absorption and distribution within the body.

Result of Action

The primary result of this compound’s action is the formation of a stable triazole linkage . This occurs when the compound’s azide group reacts with alkyne, BCN, or DBCO groups via Click Chemistry . The aminooxy group can also be used in bioconjugation, reacting with an aldehyde to form an oxime bond .

Action Environment

It’s worth noting that the compound is recommended for immediate use (within 1 week) due to its reactive and sensitive nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminooxy-PEG3-azide is synthesized through a series of chemical reactions involving the functionalization of PEG with aminooxy and azide groups. The process typically involves the following steps:

    PEG Functionalization: PEG is first functionalized with an aminooxy group. This can be achieved by reacting PEG with an aminooxy-containing reagent under controlled conditions.

    Azide Introduction: The aminooxy-functionalized PEG is then reacted with an azide-containing reagent to introduce the azide group. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Aminooxy-PEG3-azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aminooxy-PEG3-azide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Aminooxy-PEG3-azide is unique due to its dual functional groups and PEG spacer. Similar compounds include:

These compounds share similar applications but differ in their functional groups and PEG spacers, providing varying degrees of solubility, flexibility, and reactivity.

Properties

IUPAC Name

O-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O4/c9-12-11-1-2-13-3-4-14-5-6-15-7-8-16-10/h1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRXFPCTWIFEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCON)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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